molecular formula C15H16N2O3 B14002011 N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide CAS No. 32219-31-1

N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide

Cat. No.: B14002011
CAS No.: 32219-31-1
M. Wt: 272.30 g/mol
InChI Key: VGULKWPKJGLXND-UHFFFAOYSA-N
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Description

N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with an acetamide group and a propan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide typically involves the reaction of naphthalene derivatives with acetamide and propan-2-ylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, hydroquinone derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved in these effects include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide include other naphthalene derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both acetamide and propan-2-ylamino groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a compound of significant interest for further research and development .

Properties

CAS No.

32219-31-1

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide

InChI

InChI=1S/C15H16N2O3/c1-8(2)16-12-13(17-9(3)18)15(20)11-7-5-4-6-10(11)14(12)19/h4-8,16H,1-3H3,(H,17,18)

InChI Key

VGULKWPKJGLXND-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC(=O)C

Origin of Product

United States

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